molecular formula C31H68O12Si8 B1587375 PSS-Allyl-Heptaisobutyl substituted CAS No. 351003-00-4

PSS-Allyl-Heptaisobutyl substituted

Cat. No. B1587375
M. Wt: 857.5 g/mol
InChI Key: PSHVSOPQXBHADK-UHFFFAOYSA-N
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Description

PSS-Allyl-Heptaisobutyl substituted is a chemical compound with the empirical formula C31H68O12Si8 . It is also known as 1-Allyl-3,5,7,9,11,13,15-heptaisobutylpentacyclo [9.5.1.1 3,9 .1 5,15 .1 7,13 ]octasiloxane or Isobutyl (allyl)-POSS .


Synthesis Analysis

The synthesis of PSS-Allyl-Heptaisobutyl substituted involves reactive melt mixing preparation of organic–inorganic hybrid based on maleic anhydride-grafted polyethylene and 3-(2-aminoethyl)aminopropyl-heptaisobutyl substituted polyhedral oligomeric silsesquioxane . The process also involves the use of dicumyl peroxide, which is believed to activate the unsaturation of the reactive functional group of POSS itself .


Molecular Structure Analysis

The molecular structure of PSS-Allyl-Heptaisobutyl substituted is represented by the linear formula C31H68O12Si8 . It has a molecular weight of 857.55 g/mol .


Chemical Reactions Analysis

The chemical reactions involving PSS-Allyl-Heptaisobutyl substituted include the grafting of POSS molecules onto polymeric backbones . This process enhances the dispersion of POSS molecules in the polymeric matrix .


Physical And Chemical Properties Analysis

PSS-Allyl-Heptaisobutyl substituted has a melting point of 231-236 °C .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Catalytic Enantioselective Allylic Substitutions : Research by Gao et al. (2010) in the Journal of the American Chemical Society reveals the use of allylic substitution reactions in synthesizing quaternary carbon stereogenic centers, potentially applicable in organic synthesis and drug development (Gao et al., 2010).

Material Science and Engineering

  • Enhancing Electrooptical Properties : Myoung et al. (2010) in Thin Solid Films describe the incorporation of various PSS-substituted materials to improve the electrooptical properties of polymer-dispersed liquid crystals, a key aspect in display technologies and optical devices (Myoung et al., 2010).
  • Polyelectrolyte Multilayer Films : Cho and Caruso (2003) in Macromolecules explored the creation of polymeric films using PSS and other components, relevant in drug delivery and membrane science (Cho & Caruso, 2003).

Nanotechnology and Drug Delivery

  • Controllable Exploding Microcapsules : Zhang et al. (2011) in Chemical communications discussed the development of controllable exploding polyelectrolyte microcapsules using PSS, with potential applications in targeted drug delivery (Zhang et al., 2011).

Environmental and Analytical Chemistry

  • SERS Substrates for Colorants Detection : Zhu et al. (2015) in Materials Research Bulletin utilized PSS-functionalized paper SERS substrates for efficient detection of colorants in drinks, highlighting its application in food safety and environmental monitoring (Zhu et al., 2015).

Polymer Chemistry and Applications

  • Controlled Allylation of Polyelectrolytes : Nguyen et al. (2019) in Pure and Applied Chemistry explored the controlled allylation of polyelectrolytes including PSS, which could be used in constructing robust multilayer coatings with applications in various scientific fields (Nguyen et al., 2019).

Piezoresistance and Sensing Applications

  • Piezoresistance in Polyphenylenevinylene Derivative PSS-PPV Film : Li et al. (2019) in Microsystem Technologies studied the mechanical and electrical properties of PSS-PPV film for potential use in pressure sensing applications, indicating its significance in sensor technology (Li et al., 2019).

Safety And Hazards

Detailed safety and hazard information for PSS-Allyl-Heptaisobutyl substituted can be found in its Safety Data Sheet (SDS) .

Future Directions

PSS-Allyl-Heptaisobutyl substituted has gained significant attention in recent years due to its potential applications in various fields of research and industry.

Relevant Papers

Several papers have been published on PSS-Allyl-Heptaisobutyl substituted. For instance, a study reports the one-step reactive melt mixing preparation of organic–inorganic hybrid based on maleic anhydride-grafted polyethylene and 3-(2-aminoethyl)aminopropyl-heptaisobutyl substituted polyhedral oligomeric silsesquioxane . Another paper discusses the dispersion and crosslinking in polyethylene-based hybrid obtained by reactive processing .

properties

IUPAC Name

1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H68O12Si8/c1-16-17-44-32-45(18-25(2)3)35-48(21-28(8)9)37-46(33-44,19-26(4)5)39-50(23-30(12)13)40-47(34-44,20-27(6)7)38-49(36-45,22-29(10)11)42-51(41-48,43-50)24-31(14)15/h16,25-31H,1,17-24H2,2-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHVSOPQXBHADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H68O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405073
Record name 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PSS-Allyl-Heptaisobutyl substituted

CAS RN

351003-00-4
Record name 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptakis(isobutyl)allylsilsesquioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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